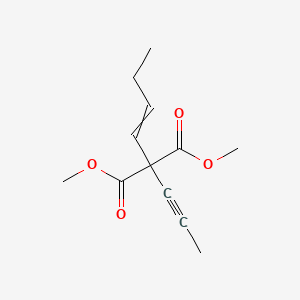
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Métodos De Preparación
The synthesis of Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl malonate with propargyl bromide under basic conditions to introduce the prop-1-yn-1-yl group. This is followed by the addition of but-1-en-1-yl group through a palladium-catalyzed coupling reaction. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The alkyne and alkene groups can be selectively reduced to alkanes using hydrogenation with palladium or platinum catalysts.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters. Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. .
Aplicaciones Científicas De Investigación
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can be compared to other compounds with similar structures, such as:
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in having a propargyl group but lacks the but-1-en-1-yl group.
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate: A closely related compound with slight structural differences.
Propargyl-containing compounds: These compounds share the propargyl group and are known for their wide application in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its combination of alkyne and alkene groups, which provides distinct reactivity and potential for diverse applications
Propiedades
Número CAS |
113704-38-4 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
dimethyl 2-but-1-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h7,9H,5H2,1-4H3 |
Clave InChI |
JMAZGPSOMKUKDX-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(C#CC)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)


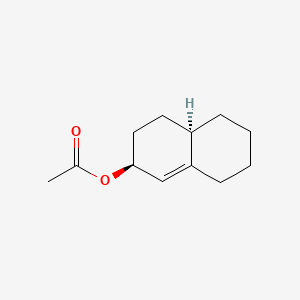


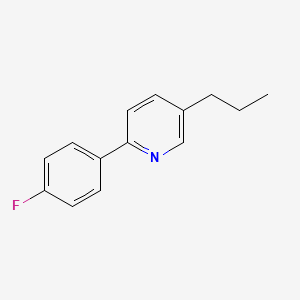
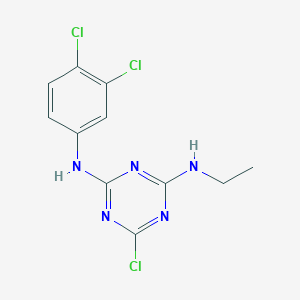


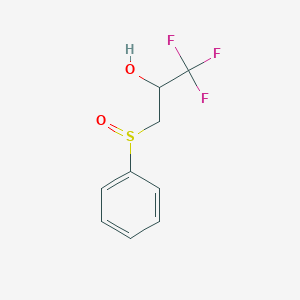
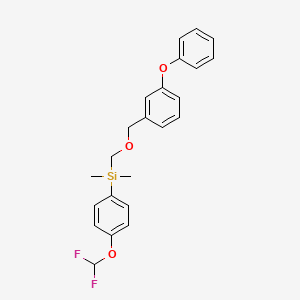
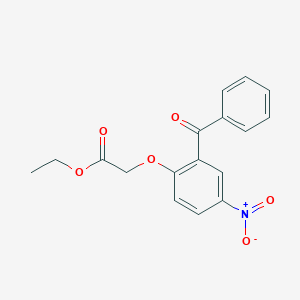
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
